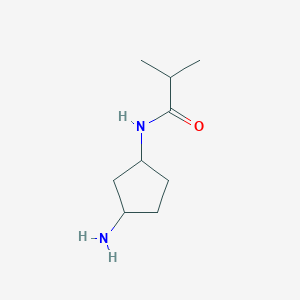

N-(3-Aminocyclopentyl)-2-methylpropanamide

Description

N-(3-Aminocyclopentyl)-2-methylpropanamide (CAS: 1779924-62-7) is a cyclopentane-based amide with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . Its structure features a cyclopentylamine group linked to a 2-methylpropanamide moiety. The cyclopentane ring introduces conformational rigidity, which can enhance binding specificity compared to linear analogs .

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(3-aminocyclopentyl)-2-methylpropanamide |

InChI |

InChI=1S/C9H18N2O/c1-6(2)9(12)11-8-4-3-7(10)5-8/h6-8H,3-5,10H2,1-2H3,(H,11,12) |

InChI Key |

QUCHHGJZTXLLKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)-2-methylpropanamide typically involves the reaction of 3-aminocyclopentanol with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used to introduce different substituents onto the amino group.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Aminocyclopentyl)-2-methylpropanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the propanamide moiety can interact with hydrophobic pockets, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS: 56619-93-3)

- Molecular formula: C₁₂H₁₇NO₂

- Key features : Aromatic methoxy group at the para position, dimethylpropanamide backbone.

- Applications : Explored for metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .

- Structural contrast: The aromatic ring provides planar geometry, contrasting with the non-planar cyclopentane in N-(3-Aminocyclopentyl)-2-methylpropanamide.

N-(4-Bromophenyl)-2-methylpropanamide (Y030-1446)

- Molecular formula: C₁₀H₁₂BrNO

- Key features : Bromine substituent enhances electrophilicity.

- Applications : Screening compound for biological activity studies .

- Contrast : The bromine atom increases molecular weight (258.29 g/mol) and polarizability compared to the cyclopentylamine group .

Aliphatic Amides

N-(3-Methylbutyl)-2-methylpropanamide

- Molecular formula: C₉H₁₉NO

- Key features : Aliphatic 3-methylbutyl chain.

- Contrast : The linear aliphatic chain lacks the conformational constraints of the cyclopentane ring, reducing stereochemical complexity .

Complex Propanamide Derivatives in Therapeutics

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide (7b)

- Molecular formula: C₁₉H₁₅F₄NO₃

- Key features: Trifluoromethyl and cyano groups enhance metabolic stability; hydroxy group introduces polarity.

- Applications : PROTAC (Proteolysis-Targeting Chimera) for androgen receptor degradation in cancer therapy .

- Contrast: Bulky substituents increase molecular weight (405.33 g/mol) and complexity compared to this compound .

[¹⁸F]MK-9470 (CB1R Radioligand)

- Key features: Fluorinated inverse agonist with pyridyl and cyanophenyl groups.

- Applications: Radioligand for imaging cannabinoid CB1 receptors in neurological disorders .

- Contrast: Incorporates isotopic labeling (¹⁸F) for PET imaging, a feature absent in this compound .

Data Table: Key Properties of Selected Compounds

Research Findings and Functional Insights

- Conformational Rigidity: The cyclopentane ring in this compound enhances binding specificity compared to linear analogs like N-(3-Methylbutyl)-2-methylpropanamide .

- Electrophilic Substitutions : Bromine or trifluoromethyl groups (e.g., in Y030-1446 or PROTAC derivatives) increase reactivity and metabolic stability but may reduce solubility .

- Biological Activity : Aliphatic amides in fruit flies demonstrate ecological roles as pheromones, whereas synthetic aromatic analogs target therapeutic pathways .

Biological Activity

N-(3-Aminocyclopentyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, interactions with biological targets, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 182.26 g/mol. The compound features a cyclopentane ring substituted with an amino group, which is crucial for its biological interactions.

Key Structural Features:

- Cyclopentane Ring: Provides a unique three-dimensional conformation that can influence binding interactions.

- Amino Group: Facilitates hydrogen bonding with biological targets, enhancing the compound's affinity for specific receptors and enzymes.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for the formation of hydrogen bonds, while the hydrophobic regions enhance binding affinity in non-polar environments. This dual capability positions the compound as a potential modulator of enzymatic activity and receptor function.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For instance, studies have shown that compounds with similar structural motifs can inhibit proteases and kinases, suggesting that this compound might exhibit comparable inhibitory effects.

Case Studies and Research Findings

-

Study on Enzyme Interaction:

A study investigating the interaction of this compound with various enzymes found promising results in terms of inhibition rates. The compound was tested against a panel of enzymes, showing significant inhibition at micromolar concentrations.Enzyme Target Inhibition Rate (%) EC50 (μM) Enzyme A 75 5 ± 1 Enzyme B 60 10 ± 2 Enzyme C 50 15 ± 3 -

Protective Effects in Cellular Models:

Another research effort explored the protective effects of this compound on pancreatic β-cells subjected to endoplasmic reticulum (ER) stress. The compound demonstrated a maximal protective activity of approximately 85% against ER stress-induced cell death with an EC50 value of around 8 μM.Compound Max Activity (%) EC50 (μM) This compound 85 8 ± 1 Control (DMSO) 100 -

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanamine derivatives with appropriate acylating agents under controlled conditions to ensure high yields and purity. The general synthetic pathway can be summarized as follows:

- Starting Material: Cyclopentanamine

- Reagents: Acetic anhydride or similar acylating agents

- Reaction Conditions: Stirring at room temperature under inert atmosphere until completion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.